![molecular formula C6H3BrIN3 B2868749 6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine CAS No. 1934625-94-1](/img/structure/B2868749.png)

6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in several studies . For instance, a variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5- a ]pyrimidine .

Molecular Structure Analysis

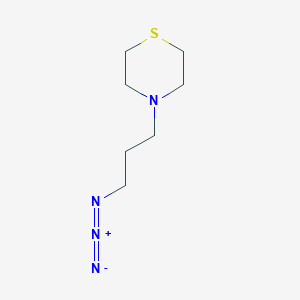

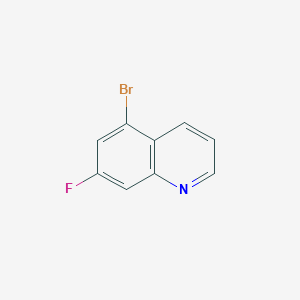

The molecular structure of “6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine” consists of a pyrazolo[1,5-a]pyrimidine core with bromine and iodine substituents . The InChI code for this compound is 1S/C6H3BrIN3/c7-4-1-9-6-5 (8)2-10-11 (6)3-4/h1-3H .

Physical And Chemical Properties Analysis

“6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The molecular weight of this compound is 323.92.

Applications De Recherche Scientifique

Optical Applications

6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine: has been identified as a strategic compound for optical applications. Its simpler and greener synthetic methodology, compared to BODIPYS, and tunable photophysical properties make it a candidate for designing solid-state emitters with good emission intensities .

Antitumor Scaffold

This compound is part of a family of N-heterocyclic compounds that have shown significant potential in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine derivatives are recognized for their anticancer potential and enzymatic inhibitory activity, which could lead to new designs of drugs bearing this core .

Fluorophores for Biological Studies

Due to its photophysical properties, 6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine-based fluorophores can be used in studying the dynamics of intracellular processes and as chemosensors. They offer advantages over traditional hydrocarbon-based fluorophores, such as better solubility in green solvents .

Material Science

In material science, the compound’s significant photophysical properties have attracted attention for potential applications in organic light-emitting devices and bio-macromolecular interactions .

Synthetic Methodology

The compound’s synthetic access methodologies allow for structural diversity, making it a potential chelating agent for ions due to the presence of heteroatoms like B, N, O, or S .

Drug Discovery

The structural motif of pyrazolo[1,5-a]pyrimidine, which includes 6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine, is a privileged scaffold for combinatorial library design in drug discovery. Its synthetic versatility permits structural modifications, enhancing the potential for creating new therapeutic agents .

Chemosensors

The compound’s ability to act as a chemosensor is particularly valuable in the detection and quantification of ions and molecules, which is crucial in various fields including environmental monitoring and diagnostics .

Organic Synthesis

6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine serves as a building block in organic synthesis, contributing to the creation of diverse molecules with potential applications across different branches of chemistry .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions of “6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine” and its derivatives could involve further exploration of their synthesis, properties, and potential applications. Pyrazole derivatives have been recognized for their wide applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, continued research in this area could lead to the discovery of new and improved applications for these compounds .

Propriétés

IUPAC Name |

6-bromo-2-iodopyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-4-2-9-6-1-5(8)10-11(6)3-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTCRKOKXZVMIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=CN2N=C1I)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline](/img/structure/B2868671.png)

amine hydrochloride](/img/structure/B2868674.png)

![(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate](/img/structure/B2868676.png)

![4-(4-(Trifluoromethoxy)phenyl)-1-(2-(2,3,6-triazino[5,4-B]indol-3-ylthio)acetyl)thiosemicarbazide](/img/structure/B2868679.png)

![4-[2-(4-Methoxyphenyl)ethyl]aniline](/img/structure/B2868680.png)

![ethyl 2-[7-((2E)but-2-enyl)-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate](/img/structure/B2868684.png)